molecular formula C8H15ClN2O B1410486 N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride CAS No. 1905483-77-3

N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride

Cat. No.: B1410486
CAS No.: 1905483-77-3
M. Wt: 190.67 g/mol
InChI Key: TVSAXBHHTVQZSP-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O. It is a derivative of cyclopropanecarboxamide, featuring a pyrrolidine ring attached to the cyclopropane moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrrolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Pyrrolidinyl)cyclopropanecarboxamide
  • Cyclopropanecarboxamide
  • Pyrrolidine derivatives

Uniqueness

N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropane ring and a pyrrolidine moiety makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-pyrrolidin-3-ylcyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAXBHHTVQZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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